N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide
Description
N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-methyl-3-nitrobenzamide moiety at position 3.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-5-4-6-18(14(12)3)24-20(16-10-29-11-17(16)23-24)22-21(26)15-8-7-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWVIOATQWMKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core. This can be achieved through the reaction of 2-aminothiophene with hydrazine derivatives under acidic conditions.
Substitution with 2,3-Dimethylphenyl Group: The thieno[3,4-c]pyrazole core is then subjected to electrophilic aromatic substitution to introduce the 2,3-dimethylphenyl group. This step often requires the use of a strong Lewis acid catalyst, such as aluminum chloride.
Introduction of 4-Methyl-3-Nitrobenzamide Moiety: The final step involves the coupling of the substituted thieno[3,4-c]pyrazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below compares key structural features, molecular data, and inferred properties of the target compound and analogs from the evidence:
Key Observations:
Thienopyrazole vs. Acetamide Cores: The target compound and its thienopyrazole analogs () exhibit fused heterocyclic systems, whereas derivatives are simpler acetamides. The thienopyrazole scaffold likely enhances π-π stacking and hydrogen-bonding interactions, critical for biological target engagement .
Substituent Effects: The 2,3-dimethylphenyl group in the target compound may induce steric hindrance compared to the 2,4-dimethylphenyl isomer in , altering binding pocket compatibility. Cyclohexanecarboxamide () replaces the aromatic benzamide, likely reducing planarity and altering solubility .
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines a thieno[3,4-c]pyrazole core with various substituents, which may influence its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide. Its molecular formula is C21H20N4O3S, and it has a molecular weight of 396.47 g/mol. The structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | 2,3-Dimethylphenyl and 4-methyl-3-nitrobenzamide |
| Functional Groups | Nitro group and amide linkage |
Biological Activity Overview
Research indicates that compounds within the thienopyrazole class often exhibit significant biological activities, including:
- Antitumor Activity : Thienopyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. The structural modifications in this compound may enhance its efficacy against tumor growth.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity may be relevant for therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
- Antibacterial Effects : Some derivatives have shown promising antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Anti-inflammatory Mechanism :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The biological activities of thienopyrazole derivatives are closely linked to their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like nitro) at specific positions on the benzene ring can enhance potency by improving solubility and bioavailability.
- Core Modifications : Variations in the thieno[3,4-c]pyrazole core can lead to substantial changes in biological activity. For instance, modifications that increase lipophilicity often correlate with enhanced cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
